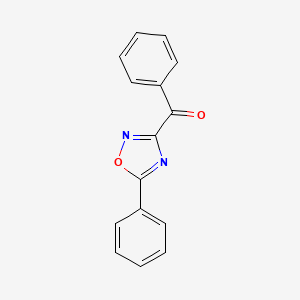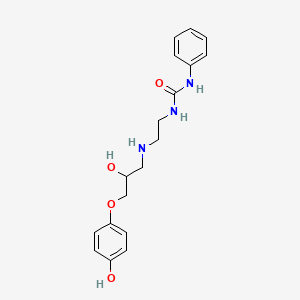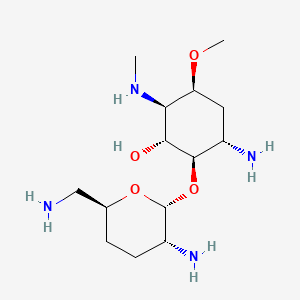![molecular formula C18H25NO5 B1253148 (1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1253148.png)
(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione is a natural product found in Senecio magnificus, Jacobaea subalpina, and other organisms with data available.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Cyclic imides, which have structural similarities to the compound , are often synthesized using various methods, including the reaction of unsubstituted cyclic anhydrides with ammonia or urea under mild conditions. Additionally, substituted polycyclic imide rings are usually prepared via the Diels-Alder reaction (Bielenica & Kossakowski, 2010).
Characterization Techniques : The synthesized compounds are characterized using various techniques such as NMR, IR, MS, elemental analysis, and X-ray crystal diffraction to determine their structural and physical properties (Wei-don, 2014).
Applications in Synthesis and Chemistry
Role in Synthesis : These compounds play a significant role in the synthesis of other complex molecules. For example, they are used in the synthesis of aminoalkanol derivatives, which have shown affinities at beta-adrenoceptors, indicating their potential use in pharmacological research (Kossakowski & Wojciechowska, 2006).
Photocyclization Reactions : Compounds with similar structures are involved in photocyclization reactions, leading to the formation of various novel compounds. This process is significant in the synthesis of pyrroloindoles, which have diverse applications in medicinal chemistry (Okuno et al., 1975).
Potential Therapeutic Applications
DNA Intercalation : Similar compounds have been shown to intercalate calf thymus DNA, indicating their potential in studying DNA interactions and possibly in the development of novel therapeutics (Diénès & Vogel, 1996).
Absolute Configuration and Biological Activity : The absolute configuration of compounds with similar structures has been determined, which is crucial for understanding their biological activity. For instance, the enol–hydroxy group in such compounds forms an intramolecular hydrogen bond, which could be significant in understanding their biological interactions (Christian et al., 2012).
properties
Product Name |
(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
|---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18+/m1/s1 |
InChI Key |
HKODIGSRFALUTA-VMMLDVGYSA-N |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |
synonyms |
integerrimine intergerrimine senecionine senecionine citrate (1:1) senecionine citratre senecionine, (15E)-isomer squalidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



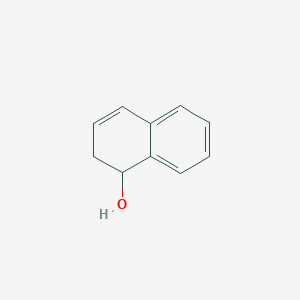

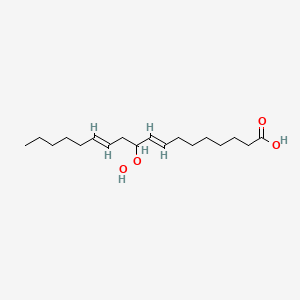
![1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)
![6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)
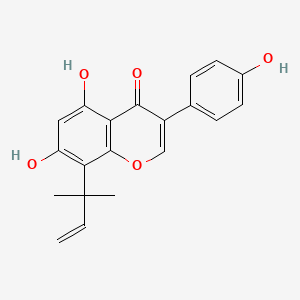
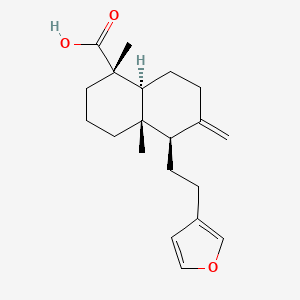
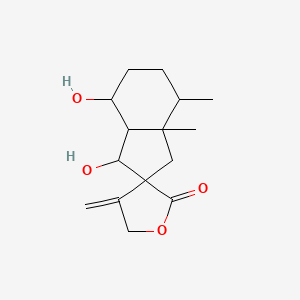
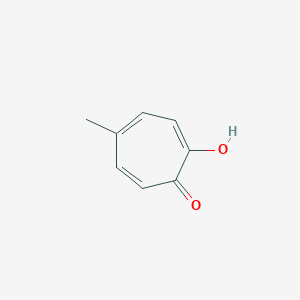
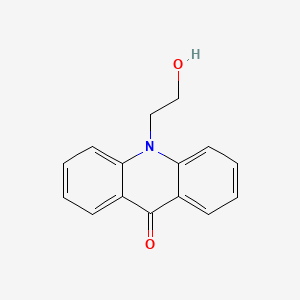
![methyl (1S,14R,15Z,18R)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1253084.png)
